

Physical and chemical properties of (Z)-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylhept-3-ene

Cat. No.: B14007788

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **(Z)-2-Methylhept-3-ene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Methylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(Z)-2-Methylhept-3-ene**, including its molecular structure, physicochemical parameters, and characteristic chemical reactions. Detailed experimental protocols for the determination of key physical properties are also presented. Due to a lack of specific data in the scientific literature regarding the biological activity of **(Z)-2-Methylhept-3-ene**, a generalized reaction pathway for alkenes is provided as a representative visualization.

Introduction

(Z)-2-Methylhept-3-ene is a structural isomer of methylheptene, characterized by a cis configuration of the substituents around the double bond located at the third carbon position. Understanding the physical and chemical properties of this compound is essential for its potential applications in organic synthesis and as a reference compound in analytical

chemistry. This guide aims to consolidate the available data and provide a detailed resource for professionals in the chemical and pharmaceutical sciences.

Physical Properties

The physical properties of **(Z)-2-Methylhept-3-ene** are summarized in the table below. It is important to note that while some data is available for the (Z)-isomer, other values are either computed or derived from its stereoisomer, **(E)-2-methylhept-3-ene**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆	PubChem[1][2]
Molecular Weight	112.21 g/mol	PubChem[1][2]
Boiling Point	113.98 °C (for (E)-isomer)	ChemBK[3]
Melting Point	-103.01 °C (estimate for (E)-isomer)	ChemBK[3]
Density	0.7020 g/cm ³ (for (E)-isomer)	ChemBK[3]
Refractive Index	1.4050 (for (E)-isomer)	ChemBK[3]
LogP (Octanol-Water Partition Coefficient)	3.4 (Computed)	PubChem[1][2]
Kovats Retention Index (Standard non-polar)	796.7, 796, 797, 797	PubChem

Chemical Properties

The chemical reactivity of **(Z)-2-Methylhept-3-ene** is characteristic of alkenes, dominated by the electrophilic addition reactions at the carbon-carbon double bond.

Stability

(Z)-2-Methylhept-3-ene is a relatively stable compound under standard conditions. However, like other alkenes, it can be susceptible to oxidation over time, especially when exposed to air and light, potentially forming peroxides. It is advisable to store this compound in a cool, dark, and well-ventilated area under an inert atmosphere.

Reactivity and Common Reactions

The π -bond in the double bond of **(Z)-2-Methylhept-3-ene** is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

- Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), **(Z)-2-Methylhept-3-ene** can be reduced to 2-methylheptane.
- Halogenation: It readily undergoes addition reactions with halogens such as bromine (Br_2) and chlorine (Cl_2) to form dihaloalkanes.
- Hydrohalogenation: The addition of hydrogen halides (e.g., HBr , HCl) proceeds via a carbocation intermediate and typically follows Markovnikov's rule.
- Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.
- Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or ozone (O_3) can cleave the double bond, yielding smaller oxygenated compounds.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.

Apparatus:

- Heating mantle or oil bath
- Round-bottom flask
- Distillation head with a condenser
- Thermometer

- Receiving flask

Procedure:

- Place a small volume of **(Z)-2-Methylhept-3-ene** in the round-bottom flask along with a few boiling chips.
- Assemble the distillation apparatus.
- Gently heat the flask.
- Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

- Pycnometer or a graduated cylinder
- Analytical balance

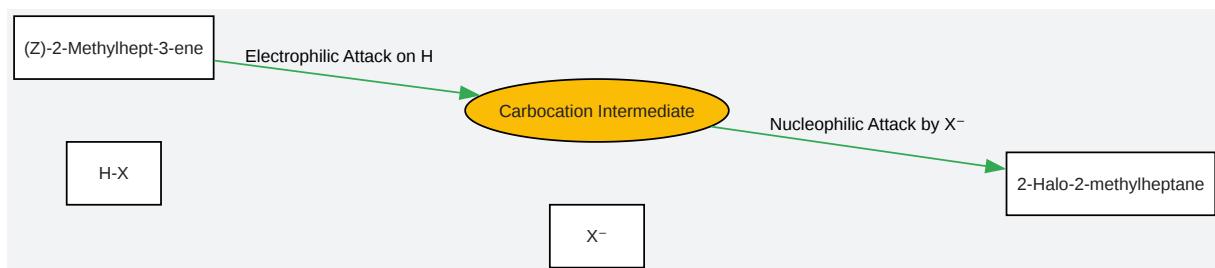
Procedure:

- Weigh a clean and dry pycnometer (or graduated cylinder).
- Fill the pycnometer with **(Z)-2-Methylhept-3-ene** up to a calibrated mark.
- Weigh the filled pycnometer.
- The mass of the liquid is the difference between the two weighings.
- The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:


- Abbe refractometer
- Constant temperature water bath

Procedure:

- Calibrate the refractometer with a standard of known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Apply a few drops of **(Z)-2-Methylhept-3-ene** to the prism.
- Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically controlled by a water bath.
- Read the refractive index from the instrument's scale.

Visualization of a Typical Alkene Reaction

As no specific signaling pathways involving **(Z)-2-Methylhept-3-ene** have been documented, a general schematic for the electrophilic addition of a hydrogen halide (HX) to an alkene is presented below. This represents a fundamental reaction type for this class of compounds.

[Click to download full resolution via product page](#)

Caption: Electrophilic addition of HX to **(Z)-2-Methylhept-3-ene**.

Conclusion

This technical guide has summarized the available physical and chemical property data for **(Z)-2-Methylhept-3-ene**. While experimental data for some properties of the (Z)-isomer are limited, information from its (E)-isomer and computational predictions provide valuable insights. The reactivity of **(Z)-2-Methylhept-3-ene** is characteristic of an alkene, with a propensity for electrophilic addition reactions. The provided experimental protocols offer standardized methods for the determination of its key physical constants. Further research is warranted to explore the specific biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 90870935 | C8H15+ | CID 90870935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-heptene | C8H16 | CID 69655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of (Z)-2-Methylhept-3-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14007788#physical-and-chemical-properties-of-z-2-methylhept-3-ene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com